![molecular formula C19H18ClN5O2 B2893315 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1327298-22-5](/img/structure/B2893315.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN5O2 and its molecular weight is 383.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to an imidazolidinone structure through an acetamide group. The synthesis typically involves multi-step reactions, including the formation of C–N bonds through condensation reactions. A general synthetic route includes:
-
Formation of the Benzimidazole Core :
- Reaction of o-phenylenediamine with appropriate aldehydes.
-
Introduction of the Imidazolidinone :
- Condensation with 4-chlorophenyl and subsequent acetylation.
-
Final Product Isolation :
- Purification through techniques such as recrystallization or chromatography.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a series of 1H-benzimidazole derivatives were evaluated for their ability to inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. The findings showed that certain derivatives had IC50 values in the micromolar range, suggesting potent inhibition of cancer cell growth .
Table 1: Anticancer Activity of Related Compounds
Compound ID | Structure Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
11a | Benzimidazole derivative | 0.16 | Hu Topo I inhibition |
12b | Benzimidazole derivative | 3.6 | DNA intercalation |
12c | Benzimidazole derivative | 16 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to anticancer properties, derivatives of benzimidazole have shown antimicrobial activity against various bacterial strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound likely interacts with DNA through intercalation or groove binding, disrupting normal DNA function and leading to cell cycle arrest .
- Enzyme Inhibition : By inhibiting topoisomerases, the compound prevents the relaxation of supercoiled DNA necessary for replication and transcription .
- Cell Cycle Arrest : Flow cytometry studies indicate that compounds similar to this one cause significant G2/M phase arrest in cancer cells, which is indicative of DNA damage responses .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of benzimidazole derivatives:
- Study on Cancer Cell Lines : A study screened a library of benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds demonstrated varied levels of growth inhibition, with some achieving GI50 values as low as 0.16 μM .
- Antimicrobial Efficacy Testing : Another study focused on the antimicrobial properties where synthesized derivatives were tested against clinical isolates. Results indicated significant inhibition at concentrations comparable to standard antibiotics .
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-13-5-7-14(8-6-13)25-10-9-24(19(25)27)12-18(26)21-11-17-22-15-3-1-2-4-16(15)23-17/h1-8H,9-12H2,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWHLFPFUPOVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.